2,6-Dimethylquinoline-4-carbohydrazide
Description
The Significance of Hydrazide and Hydrazone Moieties as Privileged Scaffolds in Organic Synthesis and Medicinal Chemistry
The hydrazide (-CONHNH2) and hydrazone (-C=N-NH-) moieties are recognized as "privileged scaffolds" in the fields of organic synthesis and medicinal chemistry due to their versatile reactivity and wide spectrum of biological activities. nih.govphytojournal.com Hydrazides are a class of organic compounds containing the active functional group -C(=O)-NH-NH2. mdpi.com They serve as crucial intermediates for synthesizing a variety of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, through cyclization or cycloaddition reactions. nih.gov The reactivity of hydrazides is attributed to the presence of both nucleophilic nitrogen atoms and an electrophilic carbonyl carbon, allowing them to react with a wide range of electrophiles and nucleophiles. mdpi.commdpi.com
Hydrazones, typically synthesized through the condensation reaction of hydrazides with aldehydes or ketones, contain the azomethine group (–NH–N=CH–). nih.govictp.itrsc.org This functional group is critical to their pharmacological applications. mdpi.com The synthetic flexibility of the hydrazone linkage allows for the creation of large libraries of compounds with diverse structures. phytojournal.com These compounds and their derivatives have demonstrated a remarkable array of biological and pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antiviral activities. phytojournal.comnih.govnih.gov The ability of the hydrazide-hydrazone scaffold to form stable complexes with various metal ions also makes it valuable in the development of catalysts and molecular sensors. phytojournal.com Some compounds containing these moieties, such as nitrofurazone (B1679002) and furazolidone, have been successfully developed into clinical drugs. mdpi.comnih.govresearchgate.net
The Quinoline (B57606) Nucleus as a Versatile Heterocyclic Framework in Chemical Biology and Material Science
The quinoline ring, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone scaffold in chemical sciences. ontosight.ainih.govfiveable.me First isolated from coal tar in 1834, this nitrogen-containing heterocycle is found in numerous natural products, particularly alkaloids like quinine, which is a well-known antimalarial agent. wikipedia.orgresearchgate.net The quinoline nucleus is endowed with a broad range of therapeutic activities, including antimalarial, antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.net Its planar and aromatic structure allows it to intercalate with DNA and inhibit enzymes like topoisomerase, which is a key mechanism for some anticancer drugs such as camptothecin. numberanalytics.comresearchgate.net
Beyond medicinal chemistry, the quinoline framework is significant in material science. researchgate.net Its unique electronic properties, stemming from the conjugated pi system, make quinoline derivatives valuable in the development of organic semiconductors, dyes, pigments, and organic light-emitting diodes (OLEDs). ontosight.aifiveable.menumberanalytics.com The nitrogen atom in the ring can be protonated to form quinolinium ions, altering the compound's chemical properties and making it useful for creating corrosion inhibitors and analytical reagents. fiveable.mewikipedia.org The versatility of the quinoline ring system, combined with the numerous established synthetic protocols for its modification, ensures its continued importance in the development of new functional molecules. nih.govresearchgate.net
Conceptual Framework for the Multidisciplinary Investigation of 2,6-Dimethylquinoline-4-carbohydrazide
The conceptual framework for the investigation of this compound is built upon the principle of molecular hybridization. This strategy involves covalently linking two or more pharmacophores, or functional moieties, to create a new hybrid molecule with the potential for enhanced activity, novel mechanisms of action, or improved physicochemical properties.
In this specific case, the target molecule combines the versatile quinoline nucleus with the reactive and biologically significant carbohydrazide (B1668358) moiety. The quinoline scaffold, as established, is a privileged structure in medicinal chemistry and material science, known for a wide array of biological activities and useful electronic properties. nih.govresearchgate.net The carbohydrazide group is a key synthon for generating diverse libraries of hydrazone derivatives and other heterocyclic systems, which are themselves associated with a broad spectrum of pharmacological effects. nih.govnih.gov
The rationale for studying this compound is therefore multidisciplinary:
In Medicinal Chemistry: The combination of the quinoline core, known for its potential as an anticancer and antimicrobial agent, with the carbohydrazide linker, a common feature in many bioactive compounds, suggests that this molecule and its derivatives could exhibit potent therapeutic properties. tandfonline.comnih.gov Research would focus on synthesizing derivatives and screening them for various biological activities.
In Organic Synthesis: The compound serves as a valuable intermediate. The carbohydrazide moiety can be readily reacted with a wide range of aldehydes and ketones to produce a library of novel quinoline-hydrazone conjugates, enabling extensive structure-activity relationship (SAR) studies. tandfonline.comorganic-chemistry.org
In Material Science: The fused aromatic system of the quinoline core provides a basis for creating new materials. The carbohydrazide group offers a site for further modification, allowing for the tuning of electronic and photophysical properties for applications such as chemosensors or organic electronics. fiveable.memdpi.com
By investigating this hybrid compound, researchers can explore the synergistic effects of these two important chemical scaffolds, potentially leading to the discovery of novel therapeutic agents or advanced materials.
Research Findings on this compound
While specific, in-depth research focused exclusively on this compound is not extensively detailed in the surveyed literature, its synthesis and properties can be understood through the well-established chemistry of its constituent parts and closely related analogues. The synthesis of quinoline-4-carbohydrazides typically follows a reliable multi-step pathway.
A general synthetic route, based on procedures for similar compounds, would start from the corresponding 2,6-dimethylquinoline-4-carboxylic acid. nih.govnih.gov This acid is first converted to its ester, commonly the ethyl or methyl ester, through Fischer esterification using the respective alcohol in the presence of a catalytic amount of strong acid like sulfuric acid. nih.govnih.gov The resulting ester is then treated with hydrazine (B178648) hydrate, often in a solvent such as ethanol (B145695), to yield the final this compound product. nih.gov
The precursor, 2,6-dimethylquinoline, is a known compound with established properties. It is a solid at room temperature with a melting point of 57-59 °C. chemicalbook.com
Table 1: Physicochemical Properties of 2,6-Dimethylquinoline
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C11H11N | nih.gov |
| Molecular Weight | 157.21 g/mol | nih.gov |
| Appearance | White to light yellow crystalline powder | chemicalbook.com |
| Melting Point | 57-59 °C | chemicalbook.com |
| Boiling Point | 266-267 °C | chemicalbook.com |
The characterization of the final product, this compound, would rely on standard spectroscopic techniques. Based on analyses of similar structures, the following spectral features would be expected. tandfonline.comnih.govrsc.org
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
|---|---|
| FT-IR (cm⁻¹) | - Absorption bands for N-H stretching of the hydrazide group (typically around 3100-3300 cm⁻¹)
|
| ¹H NMR (ppm) | - Singlet peaks for the two methyl (CH₃) groups.
|
| ¹³C NMR (ppm) | - A signal for the carbonyl (C=O) carbon (typically >160 ppm).
|
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (C₁₂H₁₃N₃O, MW: 215.25). |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethylquinoline-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-7-3-4-11-9(5-7)10(12(16)15-13)6-8(2)14-11/h3-6H,13H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNBKRDYKNEHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70411720 | |
| Record name | 2,6-dimethylquinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70411720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613656-68-1 | |
| Record name | 2,6-dimethylquinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70411720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,6 Dimethylquinoline 4 Carbohydrazide and Its Derivatives
Synthetic Routes to 2,6-Dimethylquinoline-4-carboxylic Acid Precursors via Established Protocols (e.g., Pfitzinger Reaction Analogues)
The foundational step in the synthesis of the target carbohydrazide (B1668358) is the preparation of its corresponding carboxylic acid precursor, 2,6-dimethylquinoline-4-carboxylic acid. The Pfitzinger reaction and its analogs stand as a cornerstone for constructing quinoline-4-carboxylic acids. inovatus.esnih.govdavidpublisher.com This reaction classically involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base. inovatus.es
For the synthesis of 2,6-dimethylquinoline-4-carboxylic acid, a pertinent analogue of the Pfitzinger reaction utilizes 5-methylisatin (B515603) as the starting material. The reaction proceeds by the base-catalyzed ring-opening of 5-methylisatin to form an intermediate keto-acid. This intermediate then undergoes condensation with a suitable carbonyl compound, in this case, acetone (B3395972), followed by cyclization and dehydration to yield the desired 2,6-dimethylquinoline-4-carboxylic acid. nih.govdavidpublisher.com
A typical experimental procedure involves dissolving potassium hydroxide (B78521) in a solvent mixture like aqueous ethanol (B145695), followed by the addition of 5-methylisatin. nih.govdavidpublisher.com After a period of reflux, acetone is added, and the reaction is heated for an extended period. nih.gov Subsequent acidification of the reaction mixture precipitates the crude 2,6-dimethylquinoline-4-carboxylic acid, which can then be purified by recrystallization. nih.govdavidpublisher.com
Table 1: Pfitzinger Reaction Analogue for 2,6-Dimethylquinoline-4-carboxylic Acid
| Reactant 1 | Reactant 2 | Base | Product |
| 5-Methylisatin | Acetone | Potassium Hydroxide (KOH) | 2,6-Dimethylquinoline-4-carboxylic acid |
Conversion of Carboxylic Acid Derivatives to the Carbohydrazide Moiety
With the 2,6-dimethylquinoline-4-carboxylic acid in hand, the next crucial step is the conversion to the carbohydrazide. This transformation is most commonly achieved through a two-step process: esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.
First, the 2,6-dimethylquinoline-4-carboxylic acid is converted to its corresponding ethyl or methyl ester. This is typically accomplished by refluxing the acid in absolute ethanol or methanol (B129727) in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid. This esterification reaction smoothly converts the carboxylic acid to a more reactive form for the subsequent step.
The ethyl or methyl 2,6-dimethylquinoline-4-carboxylate is then reacted with hydrazine (B178648) hydrate, often in a solvent like ethanol. inovatus.es The mixture is refluxed for several hours, during which the nucleophilic hydrazine displaces the alkoxy group of the ester, forming the stable 2,6-dimethylquinoline-4-carbohydrazide. inovatus.es The product, being a solid, often precipitates from the reaction mixture upon cooling and can be collected by filtration and purified by recrystallization.
Strategies for Structural Diversification and Analog Generation
The this compound core is a versatile scaffold for generating a library of derivatives, primarily through reactions involving the terminal hydrazide group.
Condensation Reactions for Hydrazone and Schiff Base Derivatives
The most common strategy for derivatization is the condensation of the carbohydrazide with various aldehydes and ketones to form hydrazones, a class of compounds also known as Schiff bases. nih.gov This reaction is typically carried out by refluxing equimolar amounts of this compound and the desired carbonyl compound in a suitable solvent, such as ethanol, often with a catalytic amount of glacial acetic acid to facilitate the reaction. inovatus.esmdpi.com
The reaction proceeds via nucleophilic attack of the terminal amino group of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the corresponding N'-arylidene or N'-alkylidene-2,6-dimethylquinoline-4-carbohydrazide. nih.gov The resulting hydrazones are often crystalline solids and can be readily purified by recrystallization. This method allows for the introduction of a wide variety of substituents onto the carbohydrazide scaffold, enabling the systematic exploration of structure-activity relationships.
Table 2: Representative Aldehydes for Hydrazone Synthesis
| Aldehyde Type | Example | Resulting Derivative Moiety |
| Aromatic | Benzaldehyde | N'-Benzylidene |
| Substituted Aromatic | 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene) |
| Heterocyclic | 2-Thiophenecarboxaldehyde | N'-(2-Thenylidene) |
Annulation Reactions for Novel Heterocyclic Architectures
The carbohydrazide moiety can also serve as a building block for the construction of more complex heterocyclic systems through annulation reactions. These reactions involve the formation of a new ring fused to the quinoline (B57606) core. For instance, the hydrazide can react with bifunctional reagents to form five- or six-membered heterocyclic rings. While specific examples for this compound are not extensively documented, analogous quinoline carbohydrazides have been used to synthesize fused systems like triazoles, oxadiazoles, and pyrazoles. These reactions significantly expand the chemical space accessible from the initial carbohydrazide scaffold.
Modern Synthetic Techniques and Methodological Innovations
While traditional methods are robust, modern synthetic chemistry continually seeks to improve efficiency, reduce reaction times, and employ more environmentally benign conditions.
Multi-Component Reaction (MCR) Approaches for Enhanced Efficiency
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, offer a highly efficient route to complex molecules. In the context of quinoline synthesis, MCRs can streamline the preparation of the core scaffold. For example, variations of the Doebner or Pfitzinger reactions can be designed as MCRs. Although a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs are being increasingly applied to the synthesis of diverse quinoline libraries, which could potentially be adapted for this target molecule. Furthermore, microwave-assisted synthesis has been shown to significantly accelerate the formation of carbohydrazides and their subsequent condensation into hydrazones, often leading to higher yields and shorter reaction times compared to conventional heating methods. davidpublisher.com
Microwave-Assisted Synthetic Protocols for Reaction Acceleration
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and improved energy efficiency. nih.govmdpi.com This approach has been successfully applied to the synthesis of various heterocyclic compounds, including quinoline derivatives. The core principle of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not reliant on thermal conductivity. nih.gov
In the context of synthesizing quinoline-4-carbohydrazide (B1304848) derivatives, microwave irradiation facilitates key reaction steps, such as the initial formation of the quinoline core and the subsequent derivatization. For instance, the synthesis of the precursor 2-propylquinoline-4-carbohydrazide (B4263686) (a structural analog) involves a Pfitzinger reaction to create the quinoline ring, followed by esterification and hydrazinolysis. The final condensation step to form N'-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives was significantly accelerated using microwave irradiation, achieving high yields (70-94%) in remarkably short reaction times of 1-3 minutes. researchgate.net This represents a substantial improvement over classical heating methods which often require several hours. rsc.org
The table below summarizes a comparison of microwave-assisted versus conventional heating methods for the synthesis of quinoline derivatives, illustrating the typical acceleration observed.
Recombinant and Enzymatic Approaches for Peptide/Protein Hydrazide Synthesis Principles
Peptide hydrazides are valuable intermediates in the chemical synthesis of proteins, primarily serving as stable precursors to peptide thioesters required for native chemical ligation (NCL). oup.comspringernature.com While traditionally prepared by chemical synthesis, recombinant and enzymatic methods offer powerful alternatives for producing these crucial molecules, especially for larger peptides and proteins. oup.comacsgcipr.org
Recombinant Synthesis Principles:
The primary recombinant strategy for generating peptide hydrazides leverages intein-mediated protein splicing. oup.com In this system, a target protein is expressed as a fusion with an intein domain. Normally, in the presence of a thiol-containing reagent, the intein facilitates an acyl transfer reaction that releases the target protein as a C-terminal thioester. However, this process can be intercepted by using hydrazine as an external nucleophile instead of a thiol. oup.com The hydrazine attacks the intein-thioester intermediate, resulting in the cleavage of the fusion protein and the release of the target peptide or protein as a C-terminal hydrazide. oup.com This method, known as expressed protein ligation (EPL), allows for the production of large, complex protein hydrazides directly from cellular expression systems. oup.comnih.gov
Another recombinant-compatible approach involves the direct hydrazinolysis of specific peptide motifs that are susceptible to cleavage. For example, peptides containing C-terminal "-Gly-Cys-" or "-His-Cys-" sequences can undergo direct cleavage and hydrazide formation at the amide bond preceding the cysteine residue. oup.comresearchgate.net Similarly, a method involving Ni(II)-catalyzed cleavage of "-Ser/Thr-Xaa-His-Zaa-" motifs can be adapted to produce peptide esters, which are then readily converted to peptide hydrazides through a one-pot hydrazinolysis reaction. oup.comresearchgate.net
Enzymatic Synthesis Principles:
Enzymes offer high specificity and operate under mild conditions, making them attractive tools for peptide synthesis and modification. Isolated enzymes, such as natural or engineered proteases, can be used to catalyze the formation of amide bonds. acsgcipr.org While direct enzymatic synthesis of a hydrazide bond is less common, enzymes are crucial in what is known as chemo-enzymatic peptide synthesis (CEPS). nih.gov
In this context, enzymes like subtiligase can be used for peptide ligation. Subtiligase, an engineered variant of subtilisin, efficiently catalyzes the formation of a peptide bond between a peptide C-terminal ester and the N-terminus of another peptide. nih.gov More recently, it has been shown that peptide thioesters are more efficient substrates for subtiligase-catalyzed ligation. nih.gov Peptide hydrazides serve as key precursors here; they can be chemically converted into the required peptide thioesters, which then act as substrates for the enzymatic ligation step. springernature.comnih.gov This sequential approach, where a recombinantly or synthetically produced peptide hydrazide is converted to a thioester and then subjected to enzymatic ligation, combines the advantages of different methodologies to assemble large proteins. nih.gov
Enzymes like sortase A and asparaginyl endopeptidases (AEPs) also function via thioester acyl-enzyme intermediates. nih.gov They recognize specific peptide sequences, cleave an amide bond, and form a transient thioester with the enzyme's active site cysteine. This intermediate is then resolved by a nucleophile. While typically used to ligate peptides with N-terminal glycine (B1666218) or other amino acids, the underlying principle of forming a reactive thioester intermediate is central to modern protein synthesis strategies where peptide hydrazides act as versatile thioester surrogates. nih.gov
Advanced Spectroscopic Characterization Techniques
Vibrational Spectroscopy Applications (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis
Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are powerful, non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. For 2,6-Dimethylquinoline-4-carbohydrazide, these analyses would be critical for confirming the presence of key structural features.
Expected Vibrational Modes:
N-H Stretching: The hydrazide group (-CONHNH₂) would exhibit characteristic N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹. The presence of two bands in this region would be expected, corresponding to the symmetric and asymmetric stretching of the -NH₂ group.
C=O Stretching (Amide I): A strong absorption band, known as the Amide I band, would be anticipated between 1640 and 1680 cm⁻¹, corresponding to the carbonyl (C=O) stretching vibration of the hydrazide moiety.
C=N and C=C Stretching: The quinoline (B57606) ring would produce a series of characteristic stretching vibrations for its C=C and C=N bonds in the 1450-1620 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching from the quinoline ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl (-CH₃) groups would be observed just below 3000 cm⁻¹.
N-H Bending (Amide II): The bending vibration of the N-H bond within the hydrazide group would result in an Amide II band, typically found around 1550-1640 cm⁻¹.
A hypothetical data table for the expected prominent FT-IR peaks is presented below.
| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |
| 3200-3400 | N-H Asymmetric & Symmetric Stretching | Hydrazide (-NH₂) |
| 3000-3100 | Aromatic C-H Stretching | Quinoline Ring |
| 2850-2960 | Aliphatic C-H Stretching | Methyl (-CH₃) |
| 1640-1680 | C=O Stretching (Amide I) | Hydrazide (-CONH-) |
| 1550-1640 | N-H Bending (Amide II) | Hydrazide (-CONH-) |
| 1450-1620 | C=C and C=N Ring Stretching | Quinoline Ring |
This table is predictive and not based on experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture and Stereochemistry (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. ¹H NMR would map the proton environments, while ¹³C NMR would identify each unique carbon atom.
Expected NMR Signals:
¹H NMR:
Amide and Amine Protons: The protons of the -CONHNH₂ group would appear as distinct signals, likely in the downfield region (>8.0 ppm), and their chemical shifts could be sensitive to solvent and temperature.
Aromatic Protons: The protons on the quinoline ring would resonate in the aromatic region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns (splitting) revealing their positions relative to each other and to the substituents.
Methyl Protons: Two sharp singlet signals would be expected in the upfield region (around 2.5-3.0 ppm), each integrating to three protons, corresponding to the two non-equivalent methyl groups at the C2 and C6 positions.
¹³C NMR:
Carbonyl Carbon: The carbon of the C=O group in the hydrazide would be found far downfield, typically in the 165-175 ppm range.
Quinoline Carbons: The nine carbon atoms of the quinoline ring system would produce a set of signals in the aromatic region (110-160 ppm). The carbons directly attached to the nitrogen atom and the methyl groups would have characteristic chemical shifts.
Methyl Carbons: Two signals in the upfield region (typically 15-25 ppm) would correspond to the two methyl group carbons.
A hypothetical data table summarizing the expected NMR signals is provided below.
| Spectrum | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | > 9.0 | Singlet (br) | -CO NH- |
| ¹H NMR | 7.0 - 8.5 | Multiplets | Aromatic protons (Quinoline ring) |
| ¹H NMR | ~4.5 | Singlet (br) | -NH₂ |
| ¹H NMR | ~2.5 - 3.0 | Singlets (2) | C2-CH₃ and C6-CH₃ |
| ¹³C NMR | 165 - 175 | - | C =O (Carbonyl) |
| ¹³C NMR | 110 - 160 | - | 9 x Aromatic Carbons (Quinoline ring) |
| ¹³C NMR | 15 - 25 | - | 2 x C H₃ (Methyls) |
This table is predictive and not based on experimental data.
High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum also offers valuable clues about the molecule's structure. For this compound (C₁₂H₁₃N₃O), HRMS would be used to confirm the exact mass.
Expected Mass Spectrometry Data:
Molecular Ion Peak [M]⁺: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound.
Fragmentation: Common fragmentation pathways would likely involve the loss of the hydrazino group (-NHNH₂) or the entire carbohydrazide (B1668358) side chain. Cleavage of the amide bond would also be a prominent fragmentation route, leading to the formation of a 2,6-dimethylquinolinyl cation.
| Ion Formula | Calculated Exact Mass (m/z) | Description |
| [C₁₂H₁₃N₃O]⁺ | 215.1059 | Molecular Ion |
| [C₁₂H₁₂N₂O]⁺ | 200.0950 | Loss of NH |
| [C₁₁H₁₀N]⁺ | 156.0813 | Loss of -CONHNH₂ (Formation of quinoline cation) |
This table is predictive and not based on experimental data.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties
UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy investigate the electronic properties of a molecule. The quinoline ring system is known to be chromophoric and often fluorescent.
Expected Photophysical Properties:
UV-Vis Absorption: The compound would be expected to display strong absorption bands in the UV region (200-400 nm) due to π→π* and n→π* electronic transitions within the aromatic quinoline system. The exact position and intensity of the absorption maxima (λ_max) would be influenced by the methyl and carbohydrazide substituents.
Fluorescence: Many quinoline derivatives are fluorescent. If this compound is emissive, its fluorescence spectrum would show an emission maximum at a longer wavelength than its absorption maximum (a phenomenon known as the Stokes shift). The quantum yield and lifetime of the fluorescence would provide further insight into its photophysical behavior.
| Technique | Expected λ_max (nm) | Associated Electronic Transition |
| UV-Vis | 220-280 | π→π |
| UV-Vis | 300-350 | n→π / π→π* |
| Fluorescence | > 350 | Emission from excited state |
This table is predictive and not based on experimental data.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure, Stability, and Reaction Pathway Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. nih.gov For quinoline (B57606) derivatives, DFT methods like B3LYP with basis sets such as 6-311G are commonly used to optimize molecular geometry and calculate various quantum chemical descriptors. researchgate.netnih.gov These calculations provide a foundational understanding of the molecule's stability and chemical behavior.
Key electronic structure parameters that can be determined for 2,6-Dimethylquinoline-4-carbohydrazide include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability and lower reactivity. researchgate.net
Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, predicting sites for potential intermolecular interactions and chemical reactions. For instance, the nitrogen and oxygen atoms in the carbohydrazide (B1668358) and quinoline moieties are expected to be electron-rich regions, while the hydrogen atoms of the hydrazide group are likely electron-poor.
Reaction pathway analysis using DFT can model potential chemical transformations, such as decomposition or metabolic pathways, by calculating the transition state energies and reaction barriers. rsc.org This provides insights into the kinetic feasibility of different reactions. nih.gov
Table 1: Representative Quantum Chemical Descriptors Calculated for Quinoline Derivatives using DFT
This table presents typical data obtained from DFT calculations on analogous quinoline structures to illustrate the outputs of such analysis.
| Descriptor | Typical Calculated Value | Significance |
| HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability |
| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Chemical stability and reactivity |
| Dipole Moment | 3.0 to 5.0 Debye | Molecular polarity and solubility |
Conformational Analysis and Tautomeric Equilibria Studies in Solution and Solid States
A crucial aspect of the carbohydrazide group is its potential for tautomerism. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. The carbohydrazide functional group in this compound can exist in equilibrium between the amide form (keto) and the imidol form (enol).
Computational studies can predict the relative stabilities of these tautomers in different environments, such as the gas phase or in various solvents. nih.govrsc.org The equilibrium can be influenced by factors like solvent polarity and the potential for intramolecular or intermolecular hydrogen bonding. nih.gov For example, polar solvents might stabilize one tautomer over another through specific interactions. rsc.org Understanding the predominant tautomeric form is vital, as it determines the molecule's hydrogen bond donor/acceptor patterns, which are critical for molecular recognition processes. beilstein-journals.org
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes, flexibility, and interactions with the surrounding environment, such as water molecules. nih.gov
For this compound, an MD simulation could reveal the flexibility of the linker between the quinoline and hydrazide groups and the stability of different conformations in an aqueous solution. mdpi.com These simulations can also elucidate the structure and dynamics of the solvation shell around the molecule, showing how water molecules orient themselves and form hydrogen bonds. This information is crucial for understanding the compound's solubility and how it behaves in a physiological environment.
When a ligand like this compound is bound to a biomolecular receptor, MD simulations can be used to assess the stability of the resulting complex. physchemres.org By simulating the ligand-receptor complex over several nanoseconds, researchers can observe whether the ligand remains stably in the binding pocket and analyze the persistence of key interactions, providing a more realistic assessment of the binding mode predicted by molecular docking. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to build mathematical models that correlate the chemical structure of compounds with their biological activity. physchemres.org For a series of analogues of this compound, a QSAR model could be developed to predict their activity against a specific biological target.
The process involves calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure and properties, including:
Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).
Physicochemical descriptors: Such as molecular weight, logP (lipophilicity), and polar surface area.
Quantum chemical descriptors: Derived from calculations like DFT (e.g., HOMO/LUMO energies, dipole moment). researchgate.net
Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to create an equation that links a combination of these descriptors to the observed biological activity (e.g., IC₅₀ values). researchgate.netnih.gov A robust and validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. This cheminformatics approach significantly accelerates the optimization of lead compounds by focusing experimental efforts on molecules with the highest predicted potency. physchemres.org
Table 2: Common Descriptor Classes Used in QSAR Studies of Heterocyclic Compounds
| Descriptor Class | Examples | Information Encoded |
| Constitutional | Molecular Weight, Number of Rings | Size and composition of the molecule |
| Topological | Total Connectivity (Tcon) | Branching and shape of the molecular skeleton |
| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity and membrane permeability |
| Quantum Chemical | HOMO/LUMO Energies, Density (D) | Electronic properties and reactivity |
Molecular Docking and Binding Affinity Predictions for Interactions with Biomolecular Receptors
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov This method is crucial for understanding the potential mechanism of action of this compound and for identifying its likely biological targets.
The docking process involves placing the 3D structure of the ligand into the active site of the receptor and using a scoring function to evaluate the fitness of different binding poses. mdpi.com The scoring function estimates the binding affinity (e.g., in kcal/mol), with lower scores generally indicating more favorable binding. nih.gov
Docking studies can reveal the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions typically include:
Hydrogen bonds: Formed between hydrogen bond donors (like the N-H groups of the hydrazide) and acceptors (like carbonyl oxygens or nitrogen atoms).
Hydrophobic interactions: Between the aromatic quinoline ring and nonpolar amino acid residues in the receptor's binding pocket.
π-π stacking: Between the aromatic system of the quinoline and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
For example, studies on structurally related N',2-diphenylquinoline-4-carbohydrazide derivatives have identified them as antagonists for the Neurokinin-3 (NK3) receptor. nih.gov A docking simulation of this compound into the NK3 receptor or another relevant target would predict its binding mode and affinity, providing a hypothesis for its biological activity that can be tested experimentally. nih.gov
Table 3: Representative Molecular Docking Results for a Quinoline-based Ligand with a Target Receptor
This table illustrates typical data generated from a molecular docking experiment.
| Parameter | Result | Interpretation |
| Binding Affinity (Score) | -8.5 kcal/mol | Strong predicted binding interaction |
| Key Interacting Residues | Lys44, Thr22, Tyr183 | Specific amino acids involved in binding |
| Types of Interactions | 2 Hydrogen Bonds, Hydrophobic contacts | The nature of the forces holding the ligand in place |
| RMSD from reference | 1.2 Å | Good agreement with a known binding mode |
Coordination Chemistry and Supramolecular Assembly
Investigation of Magnetic and Electronic Properties of Metal ComplexesThere is no information on the magnetic and electronic properties of metal complexes formed with 2,6-Dimethylquinoline-4-carbohydrazide.
Due to the absence of research on this specific compound, no data tables or detailed research findings can be generated.
Mechanistic Studies of in Vitro Biological Activities
In Vitro Assays for Target Identification and Validation
The identification of specific molecular targets is a critical step in understanding the mechanism of action of a bioactive compound. For derivatives of the quinoline-4-carbohydrazide (B1304848) scaffold, in vitro assays have been instrumental in pinpointing and validating their biological targets.
One key area of investigation has been their antimicrobial properties. A study focused on 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives identified microbial DNA gyrase as a primary target. nih.govacs.orgresearchgate.net Through in vitro supercoiling assays using S. aureus DNA gyrase, specific derivatives were shown to inhibit the enzyme's activity. For instance, compounds 6b and 10 from this study exhibited IC50 values of 33.64 µM and 8.45 µM, respectively, against S. aureus DNA gyrase. nih.govresearchgate.net This inhibitory action on a crucial bacterial enzyme validates it as a legitimate target for this class of compounds.
In a different therapeutic area, N',2-diphenylquinoline-4-carbohydrazide derivatives have been identified as potent antagonists of the neurokinin-3 receptor (NK3R). nih.gov Receptor binding studies are a cornerstone of target validation in this context. These assays typically involve competitive binding experiments where the test compound's ability to displace a radiolabeled ligand from the receptor is measured. The lead compound in this series, 2g , was shown to occupy NK3 receptors in the central nervous system, demonstrating the utility of receptor binding assays in confirming the molecular target. nih.gov
Enzyme inhibition kinetics also play a crucial role. For a series of quinazolinone derivatives, which share a bicyclic heterocyclic core with quinolines, competitive inhibition of carbonic anhydrase II (CA-II) was demonstrated. nih.gov Kinetic studies revealed that the most active compound, 4d , competitively inhibited both bovine and human CA-II with Ki values of 13.0 ± 0.013 µM and 14.25 ± 0.017 µM, respectively. nih.gov Such kinetic data not only confirms the enzyme as a target but also elucidates the nature of the interaction.
Table 1: In Vitro Target Inhibition Data for Quinoline-4-Carbohydrazide Analogs
| Compound Series | Target | Assay Type | Key Findings | Reference |
|---|---|---|---|---|
| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives | S. aureus DNA Gyrase | Enzyme Inhibition (Supercoiling) | Compound 10: IC50 = 8.45 µM | nih.govresearchgate.net |
| N',2-diphenylquinoline-4-carbohydrazide derivatives | Neurokinin-3 Receptor (NK3R) | Receptor Binding | Lead compound 2g occupies CNS receptors | nih.gov |
| Quinazolinone derivatives | Carbonic Anhydrase II (CA-II) | Enzyme Inhibition Kinetics | Compound 4d is a competitive inhibitor (Ki = 14.25 µM for hCA-II) | nih.gov |
Elucidation of Molecular Mechanisms in Defined Cellular Systems
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its metabolism is tightly regulated. wikipedia.org The enzyme GABA transaminase (GABA-T) is responsible for the degradation of GABA. abcam.comnih.gov Inhibition of GABA-T leads to an increase in brain GABA levels, a mechanism utilized by anticonvulsant drugs like vigabatrin. abcam.com While quinoline (B57606) derivatives have been noted for their anticonvulsant properties, specific studies detailing the inhibition of GABA transaminase by 2,6-dimethylquinoline-4-carbohydrazide or similar structures have not been reported.
Similarly, the modulation of intracellular calcium is a critical signaling pathway involved in numerous cellular processes. While some quinoline compounds may influence calcium channels or signaling, there is no specific evidence to suggest that this compound acts as a modulator of intracellular calcium.
Structure-Activity Relationship (SAR) Studies for Mechanistic Hypothesis Generation and Refinement
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For quinoline-4-carbohydrazide derivatives, SAR studies have been crucial in refining mechanistic hypotheses and guiding the design of more potent compounds.
In the series of 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives investigated as DNA gyrase inhibitors, the hydrazine (B178648) moiety was identified as a key pharmacophoric feature. nih.govacs.orgresearchgate.net The study revealed that modifications of the carbohydrazide (B1668358) group led to significant changes in antimicrobial activity. For example, cyclization of the carbohydrazide into a pyrazole (B372694) ring, as in compound 11 , resulted in considerable antibacterial and antifungal activity. acs.org Specifically, the presence of a 4-(4-methoxyphenyl)acetamidohydazinyl group in compound 6b conferred potent activity against S. aureus. acs.org This suggests that the nature and substitution of the hydrazide side chain are critical for interaction with the bacterial target.
For the N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists, SAR studies highlighted the importance of substitutions at various positions of the quinoline ring. nih.gov The introduction of an amine-containing side chain at the 3-position was found to abolish unwanted off-target effects. nih.gov Furthermore, the addition of a fluorine atom at the 8-position was necessary to minimize affinity for the hERG potassium channel, a critical consideration for cardiac safety. nih.gov A piperazine (B1678402) N-tert-butyl group was also found to be essential for metabolic stability. nih.gov These findings demonstrate how systematic structural modifications can refine the pharmacological profile of a lead compound.
Table 2: Summary of Structure-Activity Relationships for Quinoline-4-Carbohydrazide Derivatives
| Compound Series | Target/Activity | Key SAR Findings | Reference |
|---|---|---|---|
| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives | Antimicrobial (DNA Gyrase) | The hydrazine moiety is a key pharmacophore. Cyclization into heterocyclic rings (e.g., pyrazole) can enhance activity. | nih.govacs.orgresearchgate.net |
| N',2-diphenylquinoline-4-carbohydrazide derivatives | NK3 Receptor Antagonism | Substitutions at the 3-position influence off-target effects. An 8-fluoro group reduces hERG affinity. A piperazine N-tert-butyl group improves metabolic stability. | nih.gov |
Development of Hybrid Pharmacophore Concepts for Targeted Biological Pathways
The development of hybrid pharmacophore models is a rational drug design strategy that combines key structural features from different bioactive molecules to create a new chemical entity with enhanced or novel activity. nih.govacs.orgresearchgate.net This approach has been applied to quinoline derivatives to target specific biological pathways.
A study on quinoline-3-carbohydrazide (B3054276) derivatives utilized a pharmacophore model developed from known antioxidant agents to design new compounds with antioxidant properties. nih.gov The model consisted of four key chemical features: one aromatic ring and three hydrogen bond acceptors. nih.gov This model was then used to guide the synthesis of new quinoline derivatives that exhibited good antioxidant activity, validating the pharmacophore hypothesis. nih.gov While this study focused on quinoline-3-carbohydrazides, the principles can be extrapolated to the design of 4-carbohydrazide analogs.
In the context of antimicrobial drug design, the concept of molecular hybridization was employed to create the 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives. nih.govacs.orgresearchgate.net This approach recognized the phenyl quinoline scaffold as a DNA gyrase inhibitor and the hydrazine moiety as a component of other bioactive molecules. nih.govacs.orgresearchgate.net By combining these pharmacophoric groups, novel hybrid molecules with potent antimicrobial activity were developed. nih.govacs.orgresearchgate.net The success of this strategy underscores the utility of hybrid pharmacophore concepts in targeting specific biological pathways, in this case, bacterial DNA replication.
Applications in Advanced Materials Science and Chemical Technologies
Role as Precursors and Intermediates in Polymer Science and the Production of Industrial Adhesives
While direct application of 2,6-Dimethylquinoline-4-carbohydrazide in industrial-scale polymer and adhesive production is not yet widely documented, its constituent functional groups—the quinoline (B57606) ring and the carbohydrazide (B1668358) moiety—suggest significant potential. Carbohydrazides are known to be versatile building blocks in polymer chemistry. The presence of the reactive hydrazide group (-CONHNH2) allows for participation in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides, or with dialdehydes and diketones to yield polyhydrazones. These polymers often exhibit desirable properties such as high thermal stability and mechanical strength.
The rigid, aromatic quinoline structure, when incorporated into a polymer backbone, would be expected to enhance thermal resistance, and rigidity, and potentially confer specific optical or electronic properties. The dimethyl substitution on the quinoline ring can further modify solubility and processing characteristics of the resulting polymers. The exploration of quinoline-based hydrazides as monomers could lead to the development of specialty polymers with tailored properties for high-performance applications.
Application as Key Intermediates in the Convergent Synthesis of Complex Organic Molecules
The structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules. The carbohydrazide functional group is a precursor for a wide array of heterocyclic systems. ajgreenchem.com For instance, it can be readily condensed with aldehydes and ketones to form hydrazones, which can then be cyclized to generate pyrazoles, oxadiazoles, and other five-membered heterocycles. ajgreenchem.commdpi.com These heterocyclic motifs are prevalent in pharmaceuticals and functional materials.
One-pot, multi-component reactions involving quinoline carbohydrazide derivatives have been described for the synthesis of functionalized heterocyclic systems. researchgate.net Such strategies are central to convergent synthesis, where complex molecules are assembled from several individual fragments in a single step, improving efficiency and reducing waste. The quinoline portion of the molecule serves as a stable scaffold, while the carbohydrazide end provides the reactive handle for building molecular complexity. nih.gov This dual functionality allows chemists to construct elaborate molecular architectures, including macrocycles and intricate drug candidates. ajgreenchem.com
Catalytic Applications in Various Organic Transformations (e.g., Homogeneous Oxidation Catalysis)
Quinoline derivatives are widely recognized for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. nih.gov These metal complexes are often effective catalysts in organic synthesis. This compound, with its multiple nitrogen and oxygen donor sites (the quinoline nitrogen, the amide oxygen, and the terminal amine), can act as a multidentate ligand.
Complexes formed between quinoline-based ligands and copper salts have demonstrated catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of catechol oxidase enzymes. mdpi.com The efficiency of this catalytic oxidation depends on both the structure of the quinoline ligand and the nature of the copper salt used. mdpi.com While research on the specific catalytic activity of this compound is still developing, related quinoline derivatives have been used in homogeneous catalysis for reactions such as hydrogenation and C-H bond functionalization. mdpi.comresearchgate.net For example, iron-catalyzed reactions mediated by visible light have been used for the hydroxyalkylation of quinolines. mdpi.com The potential exists to develop novel homogeneous catalysts based on this scaffold for various transformations, including selective oxidations. elsevierpure.com
Development of Fluorescent Probes and Sensors for Analytical and Imaging Applications
The quinoline scaffold is a well-established fluorophore and a popular building block for fluorescent chemosensors. nanobioletters.com Quinoline and its derivatives often exhibit weak initial fluorescence but can form highly fluorescent complexes with specific metal ions, a phenomenon known as chelation-enhanced fluorescence (CHEF). nanobioletters.comnih.gov This property makes them excellent candidates for detecting and quantifying trace amounts of metal ions in biological and environmental samples. nanobioletters.com
Derivatives of quinoline have been successfully developed into fluorescent probes for a variety of metal ions, including zinc (Zn²⁺) and copper (Cu²⁺). nanobioletters.comnih.govrsc.org The design of these sensors often involves incorporating a specific binding site (receptor) for the target ion, which, upon coordination, modulates the photophysical properties of the quinoline fluorophore. nih.govnih.gov The versatility of the quinoline structure allows for fine-tuning of selectivity and sensitivity. nih.gov Given these precedents, this compound could serve as a platform for new sensors, where the carbohydrazide moiety is modified to create selective binding pockets for target analytes, enabling applications in cellular imaging and environmental monitoring. crimsonpublishers.com
| Quinoline Derivative Class | Target Analyte | Sensing Principle | Detection Limit | Reference |
|---|---|---|---|---|
| Quinolinyl-tetraphenylethene | Zn²⁺ | Coordination Binding | Not Specified | nanobioletters.com |
| Bis(2-quinolinylmethyl)benzylamine | Zn²⁺ | Coordination Binding | 1.2 × 10⁻⁶ M | nanobioletters.com |
| General Quinoline-based Probe | Cu²⁺ | Stable Complex Formation | Not Specified | rsc.org |
| Sensor TQA | Fe³⁺ | Complex Formation | 0.16841 μM | nih.gov |
| 8-Amidoquinoline Derivatives | Zn²⁺ | Chelation | Not Specified | nih.gov |
Potential in Agrochemical Research and Development (e.g., Pesticides, Herbicides, Plant Preservers)
The quinoline ring is a "privileged scaffold" in medicinal and agrochemical research, appearing in numerous biologically active compounds. researchgate.netnih.govacs.org Quinoline alkaloids and their synthetic derivatives have demonstrated a wide spectrum of bioactivities, including antifungal, insecticidal, and herbicidal properties. acs.orgnih.govnih.gov This makes the quinoline framework a promising starting point for the discovery of new pesticides and plant preservers. researchgate.netnih.gov
Furthermore, the carbohydrazide moiety and its derivatives, particularly diacylhydrazines, are a known class of insecticides. nih.gov They function as nonsteroidal ecdysone (B1671078) agonists, disrupting the molting process in insects, especially lepidopteran pests. nih.govmdpi.comresearchgate.net The combination of the bioactive quinoline core with the insecticidal hydrazide functional group in this compound suggests a strong potential for developing novel agrochemicals. Research on related quinoline-hydrazone compounds has shown moderate insecticidal and good fungicidal activity. nih.gov Similarly, other quinoline derivatives have been evaluated for herbicidal activity, showing inhibition of photosynthetic processes in plants. sciforum.net
| Compound Class | Bioactivity | Target/Mechanism | Reference |
|---|---|---|---|
| Diacylhydrazine Derivatives | Insecticidal | Ecdysone Agonist (disrupts molting) | nih.gov |
| Chlorinated Quinolines with Hydrazones | Fungicidal | Effective against Fusarium oxysporum | nih.gov |
| Chlorinated Quinolines with Pyrazoles | Insecticidal | Moderate activity against Red Palm Weevil | nih.gov |
| 5-Hydroxy-2-methylquinoline-6-carboxamides | Herbicidal | Inhibition of Photosynthetic Electron Transport | sciforum.net |
| Diversified Quinolinol Derivatives | Fungicidal | Effective against S. sclerotiorum and B. cinerea | acs.org |
Q & A
Q. What are the recommended synthetic routes for 2,6-Dimethylquinoline-4-carbohydrazide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation of 2,6-dimethylquinoline-4-carboxylic acid with hydrazine hydrate. Key steps include refluxing in ethanol or methanol under anhydrous conditions, with catalytic glacial acetic acid to enhance yield (70–80%). Reaction progress should be monitored via TLC (silica gel, ethyl acetate/hexane 3:7). Post-synthesis purification via recrystallization from ethanol is critical to remove unreacted hydrazine . Alternative routes involve activating the carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride intermediate, followed by hydrazide formation. Solvent choice (e.g., DMF vs. ethanol) and temperature (80–100°C) significantly impact reaction efficiency .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Confirm the presence of the carbohydrazide (–CONHNH₂) moiety via ¹H NMR (δ 9.2–9.8 ppm for NH protons) and ¹³C NMR (δ 165–170 ppm for the carbonyl carbon).
- X-ray crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement). Validate bond lengths (e.g., C=O at ~1.23 Å) and hydrogen-bonding networks to ensure structural accuracy .
- Mass spectrometry : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns using high-resolution ESI-MS .
Q. What analytical techniques are suitable for quantifying impurities in this compound?
- Methodological Answer : Employ reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water 60:40 with 0.1% TFA) for purity assessment. UV detection at 254 nm is optimal due to quinoline’s strong absorbance. For trace impurities (<0.1%), LC-MS/MS in MRM mode provides higher sensitivity. Residual solvents (e.g., ethanol, DMF) can be quantified via GC-MS with headspace sampling .
Advanced Research Questions
Q. How can researchers design biological activity assays for this compound derivatives?
- Methodological Answer : Prioritize structure-activity relationship (SAR) studies by modifying the hydrazide group or quinoline substituents. For antimicrobial testing:
- Broth microdilution : Assess minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using 96-well plates and resazurin viability staining .
- Antimycobacterial assays : Test against M. tuberculosis H37Rv in Middlebrook 7H9 medium, with isoniazid as a positive control.
Q. How should contradictory spectral or crystallographic data be resolved during structural analysis?
- Methodological Answer : Contradictions (e.g., unexpected NOEs in NMR or bond-length deviations in XRD) require multi-technique validation:
Q. What computational strategies are effective for studying the binding mechanisms of this compound with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina or Schrödinger Glide) to predict binding modes to enzymes like enoyl-ACP reductase (InhA) in tuberculosis. Validate docking poses with MD simulations (AMBER or GROMACS) over 100 ns to assess stability. Pharmacophore modeling (e.g., LigandScout) identifies critical interactions (e.g., hydrogen bonds with Thr196, hydrophobic contacts with Phe149) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
